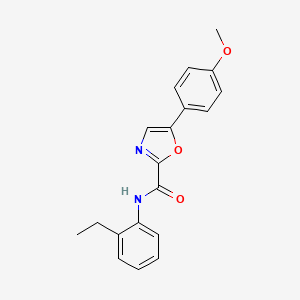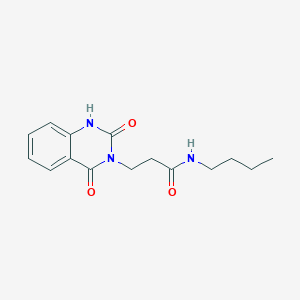
N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is a complex organic compound. It contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines are known to exhibit a broad range of biological activities .
Molecular Structure Analysis
The compound contains a quinazoline group, which is a bicyclic compound containing two nitrogen atoms . It also contains a propanamide group, which is a type of amide. The specific molecular structure would require more detailed information or computational analysis.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has shown that compounds based on the 4(3H)-quinazolinone scaffold, including derivatives like N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, exhibit extensive-spectrum antitumor efficiency across numerous cell lines belonging to various tumor subpanels. Specific compounds demonstrated perceptible activity toward renal and lung cancer cell lines, with others showing advanced activity against leukemia, indicating a broad potential for cancer treatment and understanding cancer cell biology (Mohamed et al., 2016).
Antiviral Activity
The synthesis of new (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation has been reported, with some of the synthesized compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This highlights the potential of quinazolinone derivatives in developing antiviral agents, contributing to the fight against viral diseases (Luo et al., 2012).
Anticonvulsant Activity
Studies have focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of known antiepileptic drugs, showing promise in the initial anticonvulsant screening in mice. The broad spectra of activity across preclinical seizure models suggest these compounds' potential in developing new treatments for epilepsy (Kamiński et al., 2015).
Corrosion Inhibition
Quinazoline derivatives have also been investigated for their corrosion inhibition ability on mild steel in acidic media. Studies show that these compounds exhibit excellent corrosion inhibition, with maximum efficiencies ranging significantly at optimum concentrations. This suggests their potential application in protecting industrial materials from corrosion, thus extending their life and reducing maintenance costs (Kumar et al., 2020).
Wirkmechanismus
Target of Action
Quinazolin-2,4-dione derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
It’s worth noting that quinazolin-2,4-dione derivatives have been reported to exhibit antibacterial activity via inhibition of the dna gyrase enzyme . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the cessation of bacterial growth .
Biochemical Pathways
Given the reported inhibition of dna gyrase by quinazolin-2,4-dione derivatives , it can be inferred that the compound may interfere with DNA replication and transcription in bacteria, leading to their death.
Result of Action
As mentioned earlier, quinazolin-2,4-dione derivatives have been reported to exhibit antibacterial activity via inhibition of the dna gyrase enzyme . This inhibition can lead to the cessation of bacterial growth, resulting in their death .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-3-9-16-13(19)8-10-18-14(20)11-6-4-5-7-12(11)17-15(18)21/h4-7H,2-3,8-10H2,1H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIMOQWADYUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

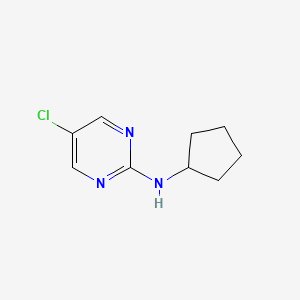
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)
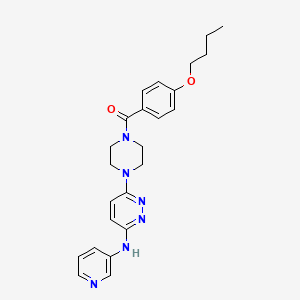
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)
![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)
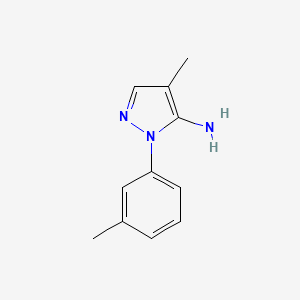
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
